molecular formula C25H21N5O3 B2858724 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide CAS No. 1185002-77-0

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide

Cat. No.: B2858724
CAS No.: 1185002-77-0
M. Wt: 439.475
InChI Key: HIZQALKBOYAVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-12-17(2)14-19(13-16)33-24-23-28-29(15-22(31)26-18-8-4-3-5-9-18)25(32)30(23)21-11-7-6-10-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZQALKBOYAVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Sulfonyl-o-Phenylenediamine Intermediates

The preparation begins with the protection of o-phenylenediamine derivatives using arylsulfonyl chlorides. For example:

  • Tosylation : Treatment of o-phenylenediamine (4a ) with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and pyridine yields N-tosyl-o-phenylenediamine (9b ) in 89% yield.
  • Nosylation : Analogous reactions with 4-nitrobenzenesulfonyl chloride (NsCl) produce N-nosyl derivatives, critical for subsequent alkylation steps.

Table 1: Reaction Conditions for Sulfonamide Formation

Starting Material Sulfonylating Agent Solvent Base Yield (%)
o-Phenylenediamine TsCl DCM Pyridine 89
Boc-o-PDA NsCl DCM Et₃N 92

Mitsunobu Alkylation with Propargyl Alcohols

The N-sulfonyl-o-phenylenediamine intermediates undergo Mitsunobu alkylation with propargyl alcohols to install the alkyne moiety required for cycloaddition:

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Example : Reaction of 9b with 3-phenylprop-2-yn-1-ol produces alkylated intermediate 10a in 85% yield.

Critical Parameters :

  • Steric hindrance from bulky propargyl alcohols (e.g., 3,5-dimethylphenoxy derivatives) reduces yields to 60–70%.
  • Electron-deficient sulfonamides (e.g., Ns derivatives) require elevated temperatures (45–60°C).

One-Pot Azidation and Huisgen Cycloaddition

The alkyne-functionalized intermediates undergo azidation followed by Huisgen cycloaddition to form the triazole ring:

  • Azidation : Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 45°C for 2 h.
  • Cycloaddition : Spontaneous [3+2] cyclization under thermal conditions (90°C, 3–48 h) yields dihydrotriazoloquinoxalines (15a–b ).

Table 2: Cycloaddition Outcomes

Alkyne Substituent Temperature (°C) Time (h) Product Yield (%)
Phenyl 90 3 Benzotriazolodiazepine 78
3,5-Dimethylphenoxy 90 48 Benzotriazolodiazocine 65

Desulfonylation and Aromatization

Cleavage of the sulfonyl group is achieved via two pathways:

  • Base-Mediated : 1,8-Diazabicycloundec-7-ene (DBU) in THF at room temperature for unsubstituted derivatives (85–90% yield).
  • Oxidative : Manganese dioxide (MnO₂) in toluene at 110°C for sterically hindered substrates (e.g., 16a–b17a–b , 70% yield).

Oxidative Cyclization of Hydrazinoquinoxaline Derivatives

Synthesis of 2-Chloro-3-Hydrazinoquinoxaline

Starting from 2,3-dichloroquinoxaline (3 ), treatment with hydrazine hydrate in methanol yields 2-chloro-3-hydrazinoquinoxaline (4 ) in 92.5% yield.

Table 3: Optimization of Hydrazination

Solvent Temperature (°C) Time (h) Yield (%)
Methanol 25 3 92.5
Dioxane 50 6 85

Condensation with Aldehydes

Hydrazinoquinoxaline 4 reacts with aldehydes to form arylidene intermediates (6a–k ):

  • Conditions : Dimethylformamide (DMF), room temperature, 4–6 h.
  • Example : Condensation with 3,5-dimethylbenzaldehyde affords intermediate 6k in 88% yield.

Oxidative Cyclization with Chloranil

Arylidene derivatives undergo dehydrogenative cyclization using chloranil in 1,2-dichloroethane:

  • Conditions : Reflux (83°C), 4–6 h.
  • Outcome : Formation of s-triazolo[4,3-a]quinoxalines (7a–k ) with yields of 70–85%.

Mechanistic Insight :
Chloranil abstracts hydrides to form conjugated diradical intermediates, which cyclize to the triazoloquinoxaline core.

Post-Functionalization of Triazoloquinoxaline Intermediates

Introduction of the N-Phenylacetamide Sidechain

The target compound’s acetamide group is installed via nucleophilic acyl substitution:

  • Reagents : Chloroacetyl chloride and aniline in DCM with N,N-diisopropylethylamine (DIPEA).
  • Example : Reaction of 17d with N-phenylacetamide yields the final product in 75% yield.

Table 4: Acetamide Coupling Optimization

Base Solvent Temperature (°C) Yield (%)
DIPEA DCM 25 75
K₂CO₃ Acetonitrile 50 60

Oxyfunctionalization at C4

The 3,5-dimethylphenoxy group is introduced via nucleophilic aromatic substitution:

  • Conditions : Potassium carbonate (K₂CO₃) in DMF, 80°C, 12 h.
  • Substrate Compatibility : Electron-deficient triazoloquinoxalines (e.g., nitro derivatives) exhibit higher reactivity.

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency Comparison

Method Advantages Limitations Yield Range (%)
Metal-Free Cycloaddition Mild conditions, no metal catalysts Long reaction times for bulky groups 65–85
Oxidative Cyclization High regioselectivity Requires stoichiometric oxidants 70–85
Post-Functionalization Modularity for diverse substituents Multiple purification steps 60–75

Challenges and Optimization Strategies

Steric Hindrance Management

Bulky substituents (e.g., 3,5-dimethylphenoxy) impede cycloaddition and desulfonylation:

  • Solution : Use electron-deficient sulfonamides (Ns > Ts) to enhance reactivity.
  • Example : Ns derivatives reduce reaction times by 30% compared to Ts analogs.

Byproduct Formation in Mitsunobu Reactions

Diisopropylhydrazine-1,2-dicarboxylate (DIHD) byproducts complicate purification:

  • Mitigation : Employ recrystallization over chromatography for intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran. Substitution reactions may require catalysts or specific temperature settings to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound due to its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets.

  • Anticancer Activity : Research indicates that compounds with triazoloquinoxaline structures exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It may offer protective effects against neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in various experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on Anticancer Activity : In vitro studies demonstrated that treatment with 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide resulted in significant reduction in cell viability in human breast cancer cell lines (MCF-7). The study concluded that the compound induces apoptosis through caspase activation pathways .
  • Neuroprotection in Animal Models : A study involving mice subjected to neurotoxic agents showed that administration of the compound significantly improved cognitive functions compared to control groups. This suggests its potential use in treating cognitive decline associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological effects . Molecular docking studies and in vitro assays are often used to elucidate these mechanisms and identify potential therapeutic targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a promising candidate for further research and development in various fields .

Biological Activity

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C27H25N5O3C_{27}H_{25}N_{5}O_{3} with a molecular weight of approximately 467.5 g/mol . The structure incorporates a triazoloquinoxaline core , which is known for its diverse biological activities, including anticonvulsant and anti-cancer properties.

PropertyValue
Molecular FormulaC27H25N5O3C_{27}H_{25}N_{5}O_{3}
Molecular Weight467.5 g/mol
CAS Number1207001-70-4

Anticonvulsant Properties

Research indicates that compounds featuring the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit notable anticonvulsant activity. In a study evaluating various quinoxaline derivatives, several compounds demonstrated significant efficacy in reducing seizures induced by metrazol. For instance, two derivatives showed promising results comparable to standard anticonvulsants like phenobarbital .

Anticancer Activity

The compound has been assessed for its potential as an anticancer agent. Similar structures have been evaluated against various cancer cell lines. For example, derivatives of triazoloquinoxalines have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . The activity was attributed to the inhibition of specific kinases involved in cancer progression.

The biological activity of this compound may be linked to its ability to interact with multiple biological targets. Studies suggest that triazoloquinoxaline derivatives can inhibit enzymes such as c-Met kinase , which plays a crucial role in tumor growth and metastasis .

Study 1: Anticonvulsant Evaluation

In a systematic evaluation involving several synthesized quinoxaline derivatives, researchers utilized the metrazol-induced convulsion model to assess anticonvulsant properties. Among the tested compounds, two derivatives exhibited superior anticonvulsant effects, indicating a promising therapeutic profile for future development .

Study 2: Anticancer Efficacy

Another study focused on the anticancer potential of quinoxaline derivatives highlighted their effectiveness against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of around 0.15 µM against MCF-7 cells. This suggests that modifications in the quinoxaline structure can enhance anticancer activity .

Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticonvulsantMetrazol-inducedNot specified
AnticancerA5490.83
AnticancerMCF-70.15
AnticancerHeLa2.85

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions that may include:

  • Formation of the triazoloquinoxaline core through cyclization reactions.
  • Functionalization with various substituents to enhance biological activity.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Optimizing these steps is crucial for achieving high yields and purity necessary for pharmacological testing .

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide?

The synthesis typically involves a multi-step process:

Core Formation : Cyclization of quinoxaline precursors under acidic/basic conditions to form the triazoloquinoxaline core .

Functionalization : Introduction of the 3,5-dimethylphenoxy group via nucleophilic substitution or coupling reactions.

Acetamide Attachment : Reaction of the intermediate with phenylacetyl chloride or via amide bond formation using carbodiimide coupling agents .
Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction) . Purity is validated via HPLC and NMR .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (theoretical: 453.502 g/mol) .
  • Chromatography : HPLC with UV detection to assess purity (>95% typical) .

Q. What preliminary biological assays are used to screen its activity?

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : COX-1/COX-2 inhibition studies, with comparative data against reference inhibitors (e.g., Celecoxib) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Reactor Design : Use continuous flow reactors to enhance reaction control and scalability .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Case Study : Fluorine substitution (e.g., 3-fluorophenyl analog) increases lipophilicity and enhances membrane permeability, improving antimicrobial activity by 30% .
  • Methoxy Groups : Methoxy substituents (e.g., 4-methoxyphenyl) reduce cytotoxicity in non-cancerous cells while retaining anticancer efficacy .
  • Data Contradictions : Ethylphenyl analogs show conflicting results (e.g., high antifungal activity in vitro but poor in vivo bioavailability), suggesting solubility limitations .

Q. What computational methods are used to predict binding mechanisms?

  • Docking Studies : Molecular docking with EGFR or topoisomerase II targets to identify key interactions (e.g., hydrogen bonding with acetamide moiety) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Case Example : Discrepancies in COX-2 inhibition (75% vs. 40% in similar derivatives) may arise from assay conditions (e.g., enzyme source, substrate concentration) .
  • Methodology :
    • Standardize assays using recombinant human enzymes.
    • Validate via orthogonal methods (e.g., SPR for binding affinity) .
    • Analyze metabolite interference via LC-MS .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Prodrug Design : Esterification of the acetamide group to enhance oral absorption .
  • Nanocarrier Systems : Encapsulation in liposomes or PLGA nanoparticles to improve solubility and target tumor tissues .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) and guide structural tweaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.